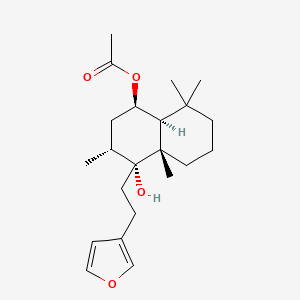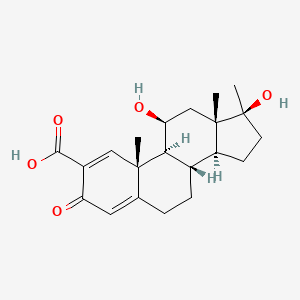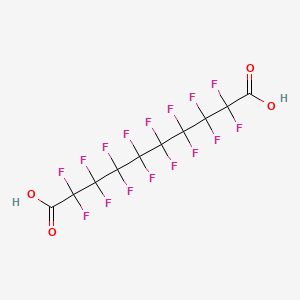
Pexacerfont
Descripción general
Descripción
Pexacerfont es un compuesto desarrollado por Bristol-Myers Squibb, conocido por su función como antagonista del factor liberador de corticotropina 1 (CRF1) . Se ha investigado su potencial para tratar trastornos de ansiedad, depresión y síndrome del intestino irritable . La fórmula química de this compound es C18H24N6O y tiene una masa molar de 340.431 g/mol .
Aplicaciones Científicas De Investigación
Química: Pexacerfont sirve como un compuesto modelo para estudiar los antagonistas de CRF1 y sus propiedades químicas.
Biología: Se utiliza para investigar el papel de los receptores CRF1 en los sistemas biológicos, particularmente en las vías de respuesta al estrés.
Mecanismo De Acción
Pexacerfont ejerce sus efectos al antagonizar el receptor CRF1. El factor liberador de corticotropina (CRF) es una hormona peptídica endógena que se libera en respuesta al estrés. CRF se une a los receptores CRF1, desencadenando la liberación de hormona adrenocorticotrópica (ACTH) y subsiguientes respuestas al estrés. Al bloquear los receptores CRF1, this compound inhibe esta vía, lo que potencialmente reduce los efectos fisiológicos del estrés .
Análisis Bioquímico
Biochemical Properties
Pexacerfont interacts with the CRF1 receptor, a subtype of the corticotropin-releasing factor (CRF) receptor . CRF is an endogenous peptide hormone released in response to various triggers such as chronic stress . This compound, by acting as a CRF1 antagonist, inhibits the physiological response to stress mediated by the CRF1 receptor .
Cellular Effects
This compound has been shown to have no significant impact on colonic transit changes, the number of stools per day, stool consistency, or subjective symptoms in patients with diarrhea-predominant Irritable Bowel Syndrome . It has been suggested to have some protective effect against eating after a laboratory stressor .
Molecular Mechanism
This compound exerts its effects at the molecular level by antagonizing the CRF1 receptor . This antagonism blocks the release of adrenocorticotropic hormone (ACTH), another hormone involved in the physiological response to stress .
Temporal Effects in Laboratory Settings
In a study, this compound was administered at 300 mg/day for 7 days, followed by 100 mg/day for 23 days . The study suggested some protective effect of this compound against eating after a laboratory stressor .
Dosage Effects in Animal Models
In animal models, this compound has shown to inhibit adrenocorticotropic hormone (ACTH) release induced by CRF in primary rat pituitary cells with an IC50 value of 129 nM . It increases the time spent in the open arms of the elevated plus maze (EPM) in rats, indicating anxiolytic-like activity, when administered at doses ranging from 10 to 30 mg/kg .
Metabolic Pathways
This compound is extensively metabolized in hepatocytes from all species (rats, dogs, monkeys, and humans) with O-demethylation and hydroxylation of the N-alkyl side chain and N-dealkylation as the major metabolic pathways .
Transport and Distribution
It is known that this compound is orally available and brain-penetrant , suggesting that it can cross the blood-brain barrier and reach the central nervous system.
Subcellular Localization
Given its role as a CRF1 antagonist, it is likely to be localized at the cell membrane where the CRF1 receptors are located .
Métodos De Preparación
La síntesis de Pexacerfont involucra varios pasos, comenzando con la preparación del núcleo de pirazolo[1,5-a]-1,3,5-triazina. La ruta sintética típicamente incluye los siguientes pasos:
Formación del anillo de pirazol: Esto implica la reacción de hidracinas apropiadas con dicetonas.
Ciclización: El anillo de pirazol se somete a ciclización con reactivos adecuados para formar el núcleo de triazina.
Funcionalización: El núcleo de triazina luego se funcionaliza con varios sustituyentes, incluido el grupo 6-metoxi-2-metilpiridin-3-ilo y el grupo N-[(1R)-1-metilpropil].
Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente involucran la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Pexacerfont experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en la molécula de this compound.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
Pexacerfont es único entre los antagonistas de CRF1 debido a su estructura química específica y su alta selectividad para CRF1 sobre los receptores CRF2 . Compuestos similares incluyen:
Antalarmin: Otro antagonista de CRF1 con una estructura química diferente.
CP-154,526: Un antagonista de CRF1 con propiedades farmacológicas similares.
Emicerfont: Un antagonista de CRF1 investigado para aplicaciones terapéuticas similares.
Estos compuestos comparten mecanismos de acción similares, pero difieren en sus estructuras químicas y perfiles farmacológicos específicos.
Propiedades
IUPAC Name |
N-[(2R)-butan-2-yl]-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-7-10(2)19-18-22-13(5)21-17-16(12(4)23-24(17)18)14-8-9-15(25-6)20-11(14)3/h8-10H,7H2,1-6H3,(H,19,21,22)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWQSAZEYIZZCE-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196675 | |
| Record name | Pexacerfont | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459856-18-9 | |
| Record name | Pexacerfont | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459856-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pexacerfont [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459856189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pexacerfont | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12572 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pexacerfont | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEXACERFONT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF1VBG4ZUK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S)-N'-[2-amino-4-[[(2S,3S)-2-amino-3-hydroxybutanoyl]amino]butanoyl]-N'-[(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]-3-[[(2S)-2-[[(2R)-5-(carbamoylamino)-2-[[(Z)-dec-2-enoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-2-hydroxybutanediamide](/img/structure/B1679579.png)













